KG5

Vue d'ensemble

Description

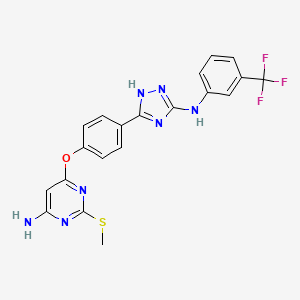

KG 5 est un composé connu pour son action inhibitrice double sur le récepteur bêta du facteur de croissance dérivé des plaquettes et B-Raf. Il inhibe également d'autres kinases telles que la tyrosine kinase 3 de type Fms, KIT et c-Raf. KG 5 a montré des activités anticancéreuses et antiangiogéniques significatives, ce qui en fait un composé intéressant dans la recherche sur le cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de KG 5 implique plusieurs étapes, en commençant par la préparation de composés intermédiaires. Les étapes clés comprennent :

Formation de la structure de base : Cela implique la réaction de matières premières spécifiques dans des conditions contrôlées pour former la structure de base de KG 5.

Fonctionnalisation : La structure de base est ensuite fonctionnalisée en introduisant divers groupes fonctionnels par le biais de réactions telles que l'alkylation, l'acylation et l'halogénation.

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation, la chromatographie et la distillation pour obtenir KG 5 sous sa forme pure.

Méthodes de production industrielle : La production industrielle de KG 5 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Réacteurs discontinus ou continus : Ceux-ci sont utilisés pour effectuer les réactions sous des conditions de température et de pression contrôlées.

Systèmes de purification automatisés : Ces systèmes garantissent la purification efficace de KG 5, en maintenant une pureté et un rendement élevés.

Contrôle de la qualité : Des mesures de contrôle de la qualité rigoureuses sont mises en œuvre pour garantir la cohérence et la qualité du produit final.

Analyse Des Réactions Chimiques

Types de réactions : KG 5 subit diverses réactions chimiques, notamment :

Oxydation : KG 5 peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Substitution : KG 5 peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide ou neutre.

Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.

Substitution : Agents halogénants tels que le chlorure de thionyle ou le tribromure de phosphore.

Principaux produits formés :

Oxydation : Dérivés oxydés de KG 5 avec des groupes fonctionnels supplémentaires contenant de l'oxygène.

Réduction : Formes réduites de KG 5 avec des groupes fonctionnels hydrogénés.

Substitution : Dérivés substitués de KG 5 avec différents groupes fonctionnels remplaçant les groupes d'origine.

4. Applications de la recherche scientifique

KG 5 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et synthèse d'autres composés.

Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Investigé pour son potentiel en tant qu'agent anticancéreux en raison de son action inhibitrice sur les kinases clés impliquées dans la progression du cancer.

Industrie : Utilisé dans le développement de nouveaux matériaux et produits chimiques.

5. Mécanisme d'action

KG 5 exerce ses effets en inhibant l'activité du récepteur bêta du facteur de croissance dérivé des plaquettes et de B-Raf. Ces kinases jouent un rôle crucial dans la prolifération cellulaire, la différenciation et la survie. En inhibant ces kinases, KG 5 perturbe les voies de signalisation impliquées dans la croissance des cellules cancéreuses et l'angiogenèse. Les cibles moléculaires et les voies impliquées comprennent :

Récepteur bêta du facteur de croissance dérivé des plaquettes : L'inhibition entraîne une réduction de la prolifération et de la migration cellulaires.

B-Raf : L'inhibition entraîne une diminution de l'activation de la voie de la kinase activée par le mitogène, conduisant à une réduction de la survie et de la prolifération cellulaires.

Applications De Recherche Scientifique

KG 5 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential as an anticancer agent due to its inhibitory action on key kinases involved in cancer progression.

Industry: Utilized in the development of new materials and chemical products.

Mécanisme D'action

KG 5 exerts its effects by inhibiting the activity of platelet-derived growth factor receptor beta and B-Raf. These kinases play crucial roles in cell proliferation, differentiation, and survival. By inhibiting these kinases, KG 5 disrupts the signaling pathways involved in cancer cell growth and angiogenesis. The molecular targets and pathways involved include:

Platelet-derived growth factor receptor beta: Inhibition leads to reduced cell proliferation and migration.

B-Raf: Inhibition results in decreased activation of the mitogen-activated protein kinase pathway, leading to reduced cell survival and proliferation.

Comparaison Avec Des Composés Similaires

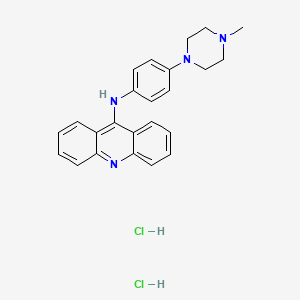

KG 5 est unique en raison de son action inhibitrice double sur le récepteur bêta du facteur de croissance dérivé des plaquettes et B-Raf. Des composés similaires comprennent :

Sorafénib : Inhibe plusieurs kinases, dont B-Raf, mais a un spectre d'activité plus large.

Sunitinib : Inhibe plusieurs tyrosine kinases réceptrices, y compris les récepteurs du facteur de croissance dérivé des plaquettes, mais avec une sélectivité différente.

Vémurafénib : Inhibe spécifiquement B-Raf avec un mécanisme d'action différent.

KG 5 se démarque par son inhibition double spécifique, ce qui en fait un composé précieux dans la thérapie anticancéreuse ciblée .

Propriétés

IUPAC Name |

2-methylsulfanyl-6-[4-[3-[3-(trifluoromethyl)anilino]-1H-1,2,4-triazol-5-yl]phenoxy]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N7OS/c1-32-19-26-15(24)10-16(27-19)31-14-7-5-11(6-8-14)17-28-18(30-29-17)25-13-4-2-3-12(9-13)20(21,22)23/h2-10H,1H3,(H2,24,26,27)(H2,25,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYHZFCJPORPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)OC2=CC=C(C=C2)C3=NC(=NN3)NC4=CC=CC(=C4)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501110752 | |

| Record name | 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501110752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877874-85-6 | |

| Record name | 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877874-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501110752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

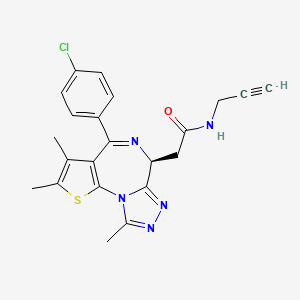

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

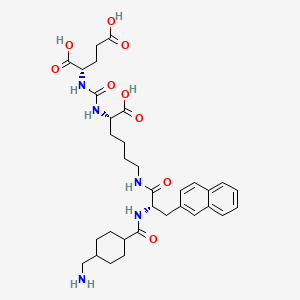

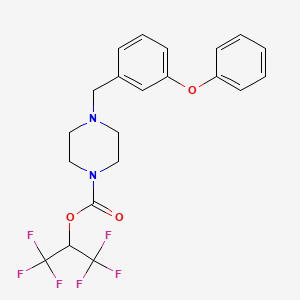

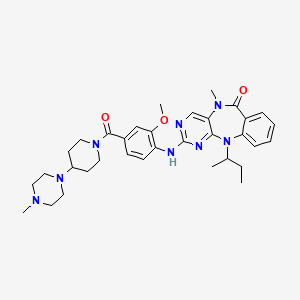

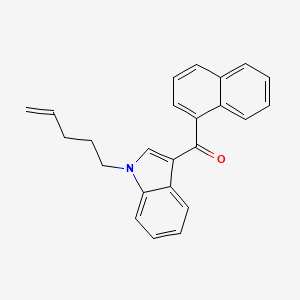

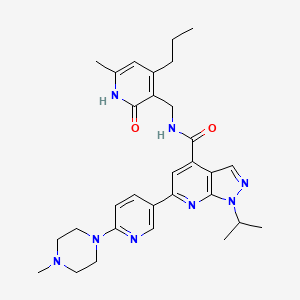

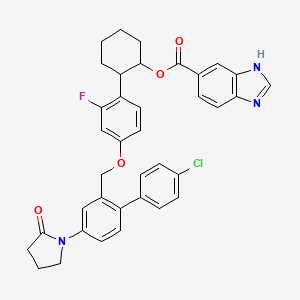

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B608253.png)

![N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide](/img/structure/B608262.png)